molecular formula C4H6O2 B075706 2,2'-Bioxirane CAS No. 1464-53-5

2,2'-Bioxirane

Cat. No.: B075706
CAS No.: 1464-53-5
M. Wt: 86.09 g/mol
InChI Key: ZFIVKAOQEXOYFY-UHFFFAOYSA-N
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Description

2,2’-Bioxirane, also known as 1,2:3,4-diepoxybutane, is an organic compound with the molecular formula C4H6O2. It is a type of diepoxide, which means it contains two epoxide groups. Epoxides are three-membered cyclic ethers, and the presence of two such groups in 2,2’-Bioxirane makes it a highly reactive molecule. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Bioxirane can be synthesized through several methods. One common method involves the epoxidation of butadiene. This reaction typically uses a peracid, such as peracetic acid, as the oxidizing agent. The reaction proceeds under mild conditions, usually at room temperature, and yields 2,2’-Bioxirane as the primary product.

Industrial Production Methods: In an industrial setting, 2,2’-Bioxirane is produced through the same epoxidation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,2’-Bioxirane.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bioxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide groups can be further oxidized to form diols or other oxygenated products.

    Reduction: Reduction of the epoxide groups can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide carbons, leading to the formation of a wide range of products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide groups under basic or acidic conditions.

Major Products Formed:

    Diols: Formed through the hydrolysis of the epoxide groups.

    Alcohols: Resulting from the reduction of the epoxide groups.

    Substituted Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-Bioxirane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: Its reactivity makes it useful in studying enzyme-catalyzed reactions and as a cross-linking agent in protein chemistry.

    Medicine: Research into its potential as a chemotherapeutic agent is ongoing, given its ability to form covalent bonds with biological molecules.

    Industry: It is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.

Comparison with Similar Compounds

    Ethylene oxide: A simpler epoxide with one epoxide group.

    Propylene oxide: Another simple epoxide with one epoxide group.

    Epichlorohydrin: Contains an epoxide group and a chlorine atom, making it more reactive.

Comparison: 2,2’-Bioxirane is unique due to the presence of two epoxide groups, which makes it more reactive than compounds with a single epoxide group. This increased reactivity allows for a broader range of chemical transformations and applications.

Properties

IUPAC Name

2-(oxiran-2-yl)oxirane
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InChI

InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2
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InChI Key

ZFIVKAOQEXOYFY-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)C2CO2
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Molecular Formula

C4H6O2
Record name D,L-1,2:3,4-DIEPOXYBUTANE
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DSSTOX Substance ID

DTXSID0041307
Record name 2,2'-Bioxirane
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Molecular Weight

86.09 g/mol
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Physical Description

D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992), Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline]
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Boiling Point

291 °F at 760 mmHg (NTP, 1992), 138 °C
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Flash Point

114 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992), In water, 1X10+6 mg/l
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Density

1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink, 0.962
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Vapor Pressure

3.9 mmHg at 68 °F (NTP, 1992), 39.0 [mmHg], 3.9 mm Hg at 20 °C
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Color/Form

Water-white

CAS No.

298-18-0, 1464-53-5, 564-00-1
Record name D,L-1,2:3,4-DIEPOXYBUTANE
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Melting Point

39 °F (NTP, 1992), -19 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Diepoxybutane (DEB) primarily targets DNA, forming adducts with nucleobases like guanine and adenine. [, , , ] This interaction disrupts DNA structure and function, leading to mutations, chromosomal aberrations, and ultimately, cancer. [, , , , ] DEB preferentially forms interstrand cross-links at 5'-GNC/3'-CNG sequences. []

A: Interestingly, high levels of AGT, a DNA repair protein, can exacerbate DEB's toxicity. [] DEB cross-links AGT to DNA, hindering repair processes and potentially increasing mutagenic potential. []

A: Yes, research has shown that DEB can cross-link to a variety of proteins beyond AGT. These include histones, high mobility group proteins, and those involved in transcription, splicing, cell signaling, and DNA repair. [] This highlights the broad impact DEB can have on cellular processes.

A: While guanine-guanine cross-links are a major product of DEB interaction with DNA, the less abundant guanine-adenine cross-links are significant because they exhibit greater hydrolytic stability. [] This stability means they can persist longer in cells, potentially increasing their contribution to mutations, particularly A:T base pair substitutions and deletions. []

ANone:

    A: DEB's mutagenic activity stems from its structure as a bifunctional electrophile. [, ] Its two epoxide rings can react with nucleophilic sites in DNA bases, forming cross-links within and between DNA strands. [, , ]

    A: Yes, research indicates that the S,S-DEB stereoisomer exhibits the highest cross-linking efficiency, followed by R,R-DEB, and then meso-DEB. [] Despite these differences, all three isomers retain the same 5'-GNC consensus sequence for cross-linking. []

    A: DEB is classified as a known human carcinogen based on animal studies and epidemiological data from occupationally exposed workers. [, ] It primarily targets the hematopoietic system, increasing the risk of leukemias and lymphomas. []

    A: DEB is a metabolite itself, derived from the metabolic activation of 1,3-butadiene. [, , , , ] It is primarily detoxified through conjugation with glutathione, which is catalyzed by glutathione S-transferases. [, ]

    A: Yes, mice are significantly more susceptible to DEB-induced carcinogenicity than rats due to differences in their metabolic capacity. [, ] Mice metabolize 1,3-butadiene to DEB at a much higher rate than rats and have a limited capacity for its detoxification. [, ]

    A: Yes, several biomarkers have been investigated to assess DEB exposure. These include measuring DEB metabolites in urine, such as 1,2-dihydroxy-4-(N-acetylcysteinyl-S)butane, as well as DEB-specific hemoglobin adducts. []

    ANone: Various analytical techniques have been employed to characterize, quantify, and monitor DEB. These include:

    • Gas Chromatography (GC) []
    • High-Performance Liquid Chromatography (HPLC) [, , , ]
    • Mass Spectrometry (MS) [, , , ]
    • 32P-Postlabelling Techniques [, ]
    • Immunoaffinity Techniques []

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